4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid
Description
Stereoisomer Analysis
| Stereoisomer | Configuration at C4 | Relative Stability |
|---|---|---|
| cis | Acetamido and COOH groups on same face | Less stable (1,3-diaxial strain) |
| trans | Acetamido and COOH groups on opposite faces | More stable (equatorial positioning) |
The 2-methoxyethoxy chain introduces additional conformational flexibility. The ether oxygen allows free rotation, but steric hindrance between the methoxy group and cyclohexane ring may favor specific rotamers. Nuclear Overhauser Effect (NOE) studies would be required to confirm preferred spatial arrangements.
Properties
IUPAC Name |
4-[[2-(2-methoxyethoxy)acetyl]amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-17-6-7-18-8-11(14)13-10-4-2-9(3-5-10)12(15)16/h9-10H,2-8H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLHSHCUQGNBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)NC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Chemical Reactions | Understanding rearrangements and transformations in organic synthesis. |
| Photochemical Studies | Investigating photolysis processes and their implications in organic reactions. |
| Stereoselective Synthesis | Exploring the synthesis of stereoisomers and their significance in medicinal chemistry. |
| Supramolecular Chemistry | Studying complex molecular structures and their stabilization in various environments. |
| Environmental Research | Assessing the environmental impact of cyclohexane derivatives, particularly as plasticizers. |
Chemical Reactions and Rearrangements
This compound plays a crucial role in studying chemical reactions, particularly rearrangements involving functional groups such as acetamido and carboxylic acids. For instance, it has been observed that derivatives of cyclohexane can undergo significant transformations during acetylation, leading to the formation of complex piperidone structures. Such studies enhance our understanding of reaction mechanisms and the stability of intermediates in organic chemistry (Turner, 1967).
Photochemical Studies
In photochemistry, compounds similar to 4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid are utilized to explore the synthesis and photolysis of acyl azides. These studies often involve the generation of isocyanates from carboxylic acids under UV light, providing insights into reaction pathways and product formation (Brown, 1964). The ability to manipulate these reactions has implications for developing new synthetic methods in organic chemistry.
Stereoselective Chemical Synthesis
The compound is significant in stereoselective synthesis, particularly in producing constrained amino acids. For example, the selective transformation of substrates to yield specific stereoisomers demonstrates its utility in synthesizing biologically active compounds with desired configurations (Avenoza et al., 1999). This application is particularly relevant in drug development where stereochemistry can influence biological activity.
Supramolecular Chemistry
In supramolecular chemistry, cyclohexane derivatives are studied for their ability to form complex structures such as tapes and networks through non-covalent interactions. Research in this area helps elucidate how molecular recognition and assembly occur, which is fundamental for designing new materials with specific properties (Shan et al., 2003).
Environmental Research
The environmental impact of cyclohexane derivatives is an emerging area of research. Studies have focused on understanding how these compounds behave as plasticizers and their effects on ecosystems (Silva et al., 2013). Investigating their concentrations in various environments aids in assessing their safety and ecological implications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters:
| Compound Name | Substituent at 4-Position | Molecular Formula | Molecular Weight (g/mol) | Solubility (Polar Solvents) | logP |
|---|---|---|---|---|---|
| 4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid (Target) | 2-(2-Methoxyethoxy)acetamido | C₁₃H₂₂N₂O₆ | 314.3 | High (due to ether/acid) | ~1.2 |
| (1r,4r)-4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid | 2-(Pyridin-4-yl)acetamido | C₁₄H₁₈N₂O₃ | 262.3 | Moderate (basic pyridine) | ~0.8 |
| 1-[2-(2-Oxo-5-phenyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetamido]cyclohexane-1-carboxylic acid | 2-(Benzothiazolyl)acetamido | C₂₂H₂₁N₂O₃S | 393.5 | Low (lipophilic aromatic) | ~3.5 |
| Ethyl 4-{2-[2-(2-Methoxyethoxy)ethoxy]acetamido}-3-(1-ethylpropoxy)cyclohexane-1-carboxylate | 2-[2-(2-Methoxyethoxy)ethoxy]acetamido (ester) | C₂₁H₃₇NO₈ | 431.5 | Moderate (ester group) | ~2.0 |
Key Observations :
- The target compound exhibits higher polarity and solubility in polar solvents compared to pyridinyl or benzothiazolyl analogs due to its ether chain and carboxylic acid group .
- The benzothiazolyl analog shows significant lipophilicity (logP ~3.5), making it suitable for membrane penetration but less water-soluble .
- The ethyl ester derivative (from ) has reduced polarity due to esterification, enhancing its compatibility with organic solvents .
Enzyme Inhibition
- The benzothiazolyl analog demonstrates potent binding to ERAP1, an enzyme involved in antigen processing, with IC₅₀ values in the nanomolar range. Its rigid aromatic system enhances target affinity .
- The pyridinyl analog shows moderate inhibition of metalloproteases, attributed to the basic pyridine nitrogen coordinating with active-site metal ions .
Stability and Purity
Preparation Methods
Starting Material Preparation
- Cyclohexanone Derivatives : Cyclohexanone is a common precursor. It can be converted to 4-(2-methoxyethoxy)cyclohexane-1-carboxylic acid through nucleophilic substitution reactions introducing the 2-methoxyethoxy group at the 4-position, followed by oxidation or carboxylation at the 1-position.
Introduction of the 2-(2-Methoxyethoxy) Group
Alkylation with 2-Methoxyethoxymethyl Chloride : A key step involves reacting a hydroxymethylcyclohexane-1-carboxylic acid intermediate with 2-methoxyethoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine. This reaction is typically carried out in dichloromethane at low temperatures (0 °C) for 2 hours to selectively substitute the hydroxyl group with the 2-(2-methoxyethoxy)methyl moiety.
Purification : The reaction mixture is worked up by aqueous extraction, washing with brine, drying over sodium sulfate, and concentration under reduced pressure. The product is purified via silica gel column chromatography using n-hexane/ethyl acetate mixtures as eluents to isolate the substituted cyclohexane carboxylic acid derivative.
Formation of the Acetamido Group
Acylation : The amino group is introduced by acylation of the corresponding amino precursor with acetic anhydride or acetyl chloride to form the acetamido substituent. This step may require protection of other functional groups to avoid side reactions.
Amidation : Alternatively, direct amidation of the carboxylic acid or its activated ester with 2-(2-methoxyethoxy)ethylamine can be employed to form the acetamido linkage.
Hydrogenation and Ring Saturation
Hydrogenation of Aromatic Precursors : When starting from benzenecarboxylic acids, catalytic hydrogenation is used to saturate the aromatic ring to cyclohexane derivatives. This process employs rhodium or ruthenium catalysts supported on carbon under elevated pressure (400–1500 psig) and moderate temperatures (80–190 °C). The solvent system often includes tertiary cyclic amide solvents and sometimes isopropyl alcohol to improve solubility and reaction efficiency.
| Catalyst Type | Support | Pressure (psig) | Temperature (°C) | Solvent |
|---|---|---|---|---|
| Rhodium compound | Carbon | 400–600 | 80–120 | Tertiary cyclic amide solvents |
| Ruthenium compound | Carbon | 1000–1500 | 80–190 | Tertiary cyclic amide solvents |
| Ruthenium + Triphosphine complex | Carbon | 150–400 | 80–120 | Tertiary cyclic amide + isopropyl alcohol |
Purification and Isolation
Recrystallization : The crude product is purified by recrystallization from suitable solvents to obtain high purity 4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid.
Chromatography : Silica gel chromatography is commonly used to separate impurities and byproducts, ensuring the isolation of the target compound with high chemical purity.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Starting material synthesis | Cyclohexanone or benzenecarboxylic acid derivatives | Cyclohexane carboxylic acid intermediate |
| 2 | Alkylation | 2-Methoxyethoxymethyl chloride, DIPEA, CH2Cl2, 0 °C | 4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid |
| 3 | Acylation/Amidation | Acetic anhydride or acetyl chloride, or amine reagent | Introduction of acetamido group |
| 4 | Catalytic hydrogenation | Rh or Ru catalyst, carbon support, 400–1500 psig, 80–190 °C, tertiary cyclic amide solvents | Saturation of aromatic ring to cyclohexane structure |
| 5 | Purification | Silica gel chromatography, recrystallization | Pure 4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid |
Research Findings and Notes
The use of tertiary cyclic amide solvents in hydrogenation enhances solubility of substrates and catalyst efficiency, leading to higher yields and selectivity in cyclohexane carboxylic acid synthesis.
The selective alkylation step with 2-methoxyethoxymethyl chloride proceeds efficiently at low temperature, minimizing side reactions and enabling good control over substitution patterns.
Catalytic hydrogenation conditions are optimized to balance reaction rate and product stability, with ruthenium catalysts often preferred for higher pressure and temperature regimes, while rhodium catalysts are suitable for milder conditions.
The acetamido group introduction is crucial for enhancing biological activity, and careful control of reaction conditions prevents over-acylation or degradation of sensitive functional groups.
Q & A
Basic: What are the established synthetic routes for 4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling the cyclohexane-carboxylic acid core with a 2-(2-methoxyethoxy)acetyl group via amide bond formation. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dry DMF or DCM are commonly used to activate the carboxylic acid for coupling . Optimization parameters include:
- Temperature control (0–25°C) to minimize side reactions.
- Stoichiometric ratios (1.2–1.5 equivalents of coupling reagent).
- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) .
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Key signals include the cyclohexane carboxy proton (δ ~12 ppm), methoxyethoxy protons (δ ~3.2–3.6 ppm), and acetamido carbonyl (δ ~170 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the cyclohexane ring and side chain .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from differences in assay conditions or impurity profiles. Mitigation strategies:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis .
- Standardized Assays : Replicate enzyme inhibition studies (e.g., esterase or protease assays) under controlled pH and temperature .
- Negative Controls : Include structurally similar but inactive analogs (e.g., cyclohexane derivatives lacking the methoxyethoxy group) .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to enzyme active sites (e.g., cyclooxygenase or kinases).
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl and ether oxygens) and hydrophobic regions .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ measurement at 517 nm) .
- Anti-inflammatory Potential : COX-2 inhibition assay using a colorimetric kit .
- Cytotoxicity : MTT assay on cell lines (e.g., HEK-293 or HepG2) .
Advanced: How can solubility be enhanced for in vivo studies?
Methodological Answer:
- Salt Formation : Prepare sodium or hydrochloride salts to improve aqueous solubility .
- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) for in vivo dosing .
- Liposomal Encapsulation : Formulate with phosphatidylcholine/cholesterol liposomes .
Advanced: What role does stereochemistry play in reactivity and bioactivity?
Methodological Answer:
The stereochemistry of the cyclohexane ring (cis vs. trans substituents) affects:
- Enzyme Binding : Trans-configurations may better align with hydrophobic pockets in targets .
- Synthetic Routes : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation can control stereochemistry .
- Analytical Confirmation : Use chiral HPLC (Chiralpak IA column) or X-ray crystallography .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .
- Waste Disposal : Segregate halogenated waste (e.g., from recrystallization) for incineration .
Advanced: How can coupling reactions be optimized using design of experiments (DOE)?
Methodological Answer:
DOE parameters for amide bond formation:
- Factors : Coupling reagent (HATU vs. EDCI), solvent (DMF vs. DCM), and base (DIPEA vs. TEA).
- Responses : Yield, purity, and reaction time.
- Statistical Analysis : ANOVA identifies optimal conditions (e.g., HATU/DMF/DIPEA at 25°C, 12h) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
